molecular formula C19H27NO3 B2918391 Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate CAS No. 2418669-19-7

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate

Cat. No.: B2918391
CAS No.: 2418669-19-7
M. Wt: 317.429
InChI Key: SBDHCQIGWSESAG-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an aziridine ring, a cyclobutyl group, and an ester functional group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a substitution reaction.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aziridine ring to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aziridine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing aziridine or cyclobutyl groups.

    Biology: It may serve as a probe for studying biological processes involving aziridine-containing compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate depends on its specific application. In biological systems, the aziridine ring can interact with nucleophilic sites in proteins or DNA, leading to covalent modifications. The cyclobutyl group may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[4-(aziridin-2-yl)methoxy]phenyl]-2-methylpropanoate: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.

    Ethyl 2-[4-[(1-cyclobutylamino)methoxy]phenyl]-2-methylpropanoate:

Uniqueness

Ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate is unique due to the presence of both the aziridine ring and the cyclobutyl group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-4-22-18(21)19(2,3)14-8-10-17(11-9-14)23-13-16-12-20(16)15-6-5-7-15/h8-11,15-16H,4-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDHCQIGWSESAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=C(C=C1)OCC2CN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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